Lipophilicity vs. Chloro and Unsubstituted Analogs
3-Bromo-5-(trifluoromethyl)benzoic acid exhibits a measured LogP of 3.46 (Chemsrc) or computed XLogP3 of 3.0 (PubChem) [1]. This lipophilicity is significantly higher than that of 3-chloro-5-(trifluoromethyl)benzoic acid (predicted LogP ~2.9) [2] and unsubstituted benzoic acid (LogP 1.87) [3], reflecting the additive hydrophobic contributions of bromine and CF₃.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.46 (measured) |
| Comparator Or Baseline | 3-Chloro-5-(trifluoromethyl)benzoic acid: LogP ~2.9 (predicted); Benzoic acid: LogP 1.87 |
| Quantified Difference | ΔLogP ≈ +0.56 vs. chloro analog; ΔLogP ≈ +1.59 vs. unsubstituted benzoic acid |
| Conditions | Measured via HPLC retention time or computed via XLogP3 |
Why This Matters
Higher LogP correlates with increased membrane permeability and blood-brain barrier penetration, making this compound preferable for CNS-targeted or intracellular drug discovery programs where chloro analogs may underperform.
- [1] PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid. Computed Properties, XLogP3-AA, CID 11086788, 2025. View Source
- [2] PubChem. 3-Chloro-5-(trifluoromethyl)benzoic acid. Computed Properties, CID 3802362, 2025. View Source
- [3] PubChem. Benzoic acid. Computed Properties, CID 243, 2025. View Source
